N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-15-10-4-5-11-16(15)20(22)23)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSUPRMNJNRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-nitroaniline with 1-phenylcyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-1-phenylcyclopentane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl ring.
Scientific Research Applications
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
The following analysis compares N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide with five structurally related analogs, focusing on molecular properties, substituent effects, and research implications.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | H-Bond Donors | H-Bond Acceptors | Key Features |
|---|---|---|---|---|---|---|
| N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | C₁₈H₁₇ClFNO | 317.79 | Cl, F | 1 | 2 | Halogenated; moderate polarity |
| N-(2-Hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | C₁₈H₁₈N₂O₄ | 326.30 | OH, NO₂ | 2 | 4 | Nitro and hydroxyl groups; high polarity |
| N-(4-Chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | C₁₈H₁₆ClN₂O₃ | 343.45* | Cl, NO₂ | 1 | 3 | Dual electron-withdrawing groups |
| 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | C₁₉H₁₈F₃NO | 333.35* | CF₃ | 1 | 2 | Lipophilic; metabolic stability |
| N-(3-Acetylphenyl)-1-phenylcyclopentane-1-carboxamide | C₂₀H₂₁NO₂ | 307.39 | Acetyl (COCH₃) | 1 | 2 | Ketone functionality; moderate lipophilicity |
*Calculated based on molecular formula.
Key Observations:
- H-Bonding Capacity : The hydroxyl-nitro derivative () exhibits the highest H-bond acceptors (4), suggesting superior solubility in polar solvents compared to halogenated analogs .
- Lipophilicity : The trifluoromethyl variant () and acetylated analog () are more lipophilic, favoring membrane permeability in biological systems .
Pharmacological Implications
- Nitro-Substituted Analogs : The nitro group’s electron-withdrawing nature may enhance interaction with enzymatic active sites, as seen in kinase inhibitors or antimicrobial agents .
- Trifluoromethyl Derivatives : The CF₃ group improves metabolic stability and bioavailability, a common strategy in drug design .
- Acetylated Variant : The acetyl group in could modulate pharmacokinetics by altering cytochrome P450 interactions .
Biological Activity
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a phenyl group and a nitrophenyl moiety, contributing to its unique reactivity and biological activity. The presence of the nitro group is particularly significant as it can enhance the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 284.31 g/mol |
| Functional Groups | Nitro, Amide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating various physiological responses.
- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways that are critical in inflammation and immune responses.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory effects. Studies have shown that it can modulate immune responses by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in inflammatory processes and autoimmune diseases.
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that treatment with this compound reduced levels of IL-6 and TNF-α in a murine model of arthritis. This suggests its potential use as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis.
-
Cytotoxicity Against Cancer Cells :
- In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Research Findings
Recent investigations into the pharmacological properties of this compound reveal promising results:
- Inhibition of Cytokine Signaling : The compound has been shown to inhibit the JAK/STAT signaling pathway, which is often dysregulated in autoimmune diseases.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress-related damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide?
- Methodology : The compound can be synthesized via coupling reactions between 2-nitrophenylamine and 1-phenylcyclopentanecarboxylic acid. Use coupling agents like dicyclohexylcarbodiimide (DCC) and DMAP in solvents such as dichloromethane. Reaction conditions (e.g., inert atmosphere, temperature at 0–25°C) must be optimized to avoid side reactions like hydrolysis of the nitrophenyl group .
- Characterization : Confirm purity via HPLC and structural identity using NMR (¹H/¹³C) and mass spectrometry (HRMS). For crystallographic validation, employ X-ray diffraction with SHELX software for refinement .
Q. How do solvent and temperature influence the yield and purity of this compound?
- Key Factors : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C to RT) minimize nitro-group decomposition. For example, reactions in dichloromethane at 0°C yield >75% purity, whereas elevated temperatures (>40°C) risk byproduct formation .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and quantify impurities using GC-MS .
Advanced Research Questions
Q. How does the nitro group at the 2-position influence reactivity compared to analogs (e.g., 4-acetyl or 2,6-difluoro derivatives)?
- Steric/Electronic Effects : The ortho-nitro group increases steric hindrance, reducing nucleophilic attack on the carboxamide. Comparative studies show that 2-nitrophenyl derivatives exhibit slower hydrolysis rates (t₁/₂ = 12 hrs in pH 7.4 buffer) versus 4-acetyl analogs (t₁/₂ = 6 hrs) .
- Reactivity Pathways : Nitro groups participate in redox reactions ; controlled reduction with Pd/C/H₂ converts the nitro to an amine, enabling downstream functionalization (e.g., cross-coupling for drug discovery) .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Case Study : While N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide shows moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), the 2-nitro derivative lacks efficacy. This discrepancy arises from electron-withdrawing effects impairing membrane penetration. Validate via logP measurements (nitro: logP = 3.2 vs. fluoro: logP = 2.8) .
- Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with bioactivity .
Q. How can computational methods predict the crystallographic packing behavior of this compound?
- Tools : Use Mercury software to simulate crystal packing based on van der Waals radii and hydrogen-bonding motifs. Compare predicted vs. experimental unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) derived from single-crystal X-ray data .
- Validation : Refine structures using SHELXL with anisotropic displacement parameters and assess R-factor convergence (<5%) .
Data Analysis and Mechanistic Questions
Q. What analytical techniques distinguish between polymorphic forms of this compound?
- Techniques :
- PXRD : Detect polymorphs via distinct diffraction peaks (e.g., Form I at 2θ = 12.4° vs. Form II at 2θ = 14.1°).
- DSC : Identify melting point variations (Form I: 145°C; Form II: 152°C) .
Q. How do substituent variations on the phenyl ring alter metabolic stability in vitro?
- Metabolism Studies : Incubate derivatives with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS . The 2-nitro derivative shows slower CYP3A4-mediated oxidation (CLint = 5 µL/min/mg) compared to 4-methyl analogs (CLint = 18 µL/min/mg) due to steric shielding .
- Data Interpretation : Use Michaelis-Menten kinetics to calculate Km and Vmax for metabolic pathways .
Comparative Structural Analysis
Q. What structural features differentiate this compound from N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide?
- Key Differences :
- Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the carboxamide (IR νC=O = 1680 cm⁻¹) vs. methyl groups (νC=O = 1665 cm⁻¹) .
- Biological Targets : Docking studies show the nitro derivative binds more tightly to COX-2 (ΔG = −9.2 kcal/mol) than methyl-substituted analogs (ΔG = −7.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
